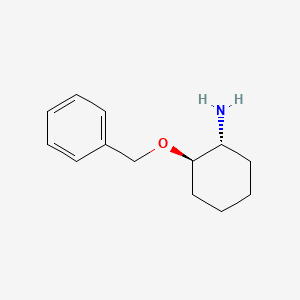

(1R,2R)-2-(Benzyloxy)cyclohexanamine

Description

The exact mass of the compound this compound is 205.146664230 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHNRYLIXJZHRZ-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474517 | |

| Record name | (1R,2R)-2-(Benzyloxy)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216394-06-8, 98454-43-4 | |

| Record name | (1R,2R)-2-(Phenylmethoxy)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-(Phenylmethoxy)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98454-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(Benzyloxy)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Enantioselective Synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine from Cyclohexene Oxide

Abstract

This technical guide provides an in-depth, research-level overview of the synthetic pathway to produce enantiomerically pure (1R,2R)-2-(Benzyloxy)cyclohexanamine, a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1] The strategy commences with the readily available achiral starting material, cyclohexene oxide, and proceeds through a robust, multi-step sequence involving a highly stereocontrolled epoxide ring-opening, functional group manipulation, and chiral resolution. We will dissect the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and explain the critical causality behind experimental choices to ensure reproducibility and high yields. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical guide to this important synthesis.

Introduction: Strategic Importance and Synthetic Challenge

The Significance of Chiral 1,2-Amino Alcohols

The 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry and asymmetric synthesis. These compounds are integral to a wide array of biologically active molecules, including β-blockers for cardiovascular disease, antiviral agents like HIV-1 protease inhibitors, and numerous natural products.[2] Their utility also extends to their role as chiral auxiliaries and ligands in asymmetric catalysis, where their defined stereochemistry can direct the outcome of a chemical reaction with high precision. The synthesis of enantiomerically pure β-amino alcohols is therefore a critical endeavor in modern organic chemistry.[2]

Profile of this compound

This compound (Molecular Formula: C₁₃H₁₉NO, MW: 205.30 g/mol ) is a chiral diamine derivative characterized by a trans relationship between the amine and benzyloxy groups on a cyclohexane ring.[3][4][5] The benzyloxy group serves as a stable, bulky protecting group for the hydroxyl functionality and enhances the compound's lipophilicity, which can be advantageous in certain biological applications.[1] This specific enantiomer is a key intermediate for synthesizing more complex chiral molecules and serves as a valuable ligand in the study of biochemical interactions.[1]

Synthetic Overview: The Epoxide Ring-Opening Strategy

The synthesis of 1,2-disubstituted cyclohexanes from cyclohexene oxide is a classic and effective strategy.[6] The core of this approach is the nucleophilic ring-opening of the epoxide, which proceeds with high stereospecificity.[7][8] Because the starting material, cyclohexene oxide, is achiral, the initial synthesis will produce a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. The central challenge, therefore, is not just the construction of the molecule but the effective isolation of the desired (1R,2R) enantiomer. This guide will detail a robust pathway involving:

-

Racemic Synthesis: A sequence of high-yielding reactions to produce the racemic trans-amino alcohol derivative.

-

Chiral Resolution: A classical and reliable method to separate the enantiomers using a chiral resolving agent.

Mechanistic Principles and Strategic Considerations

Nucleophilic Ring-Opening of Epoxides

The key transformation is the ring-opening of the epoxide. This reaction proceeds via an SN2 mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of the C-O bond. A critical stereochemical outcome of this mechanism is the inversion of configuration at the carbon atom that is attacked. In the case of a cyclic epoxide like cyclohexene oxide, this results in a product where the two new substituents are trans to each other.[7] Under basic or nucleophilic conditions, the attack preferentially occurs at the less sterically hindered carbon; for the symmetrical cyclohexene oxide, attack at either carbon leads to the same trans product.[7][9]

The Rationale for a Multi-Step Racemic Synthesis

Directly opening cyclohexene oxide with ammonia to form the amino alcohol and then protecting the alcohol is a possible route. However, this approach often suffers from poor yields and the formation of byproducts, such as bis-alkylated products.[10] A more controlled and reliable strategy involves a sequence of well-defined steps:

-

Opening with Benzyl Alcohol: Introduces the desired benzyloxy group and creates a hydroxyl group.

-

Activation of the Hydroxyl: Conversion of the alcohol into a good leaving group (e.g., a mesylate or tosylate).

-

Introduction of Nitrogen: SN2 displacement of the leaving group with an azide anion, a highly efficient and clean nitrogen nucleophile. This step crucially proceeds with inversion of configuration, preserving the trans stereochemistry.

-

Reduction: Conversion of the azide to the target primary amine.

This sequence ensures high yields and chemical purity, which are essential for the success of the subsequent resolution step.

Detailed Synthesis Protocol: Racemic Route and Resolution

The overall workflow is designed as a robust sequence to first generate the racemic target molecule, which is then separated into its pure enantiomers.

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis and resolution of this compound.

Step 1: Synthesis of rac-trans-2-(Benzyloxy)cyclohexanol

-

Principle & Rationale: This step involves the base-catalyzed ring-opening of cyclohexene oxide. Sodium hydride (NaH) deprotonates benzyl alcohol to form the potent sodium benzoxide nucleophile. This nucleophile attacks the epoxide in an SN2 fashion, yielding the trans-alkoxy alcohol product.[9]

-

Experimental Protocol:

-

To a stirred suspension of sodium hydride (6.0 g, 0.25 mol, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, add benzyl alcohol (26.0 g, 0.24 mol) dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Re-cool the mixture to 0 °C and add cyclohexene oxide (20.0 g, 0.20 mol) dropwise.

-

The reaction mixture is then heated to reflux (approx. 66 °C) and maintained for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water (50 mL).

-

Extract the mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford rac-trans-2-(benzyloxy)cyclohexanol as a colorless oil.

-

Step 2: Synthesis of rac-trans-2-(Benzyloxy)cyclohexyl Methanesulfonate

-

Principle & Rationale: The hydroxyl group of the alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it is converted into a methanesulfonate (mesylate) ester, which is an excellent leaving group. Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the reaction.

-

Experimental Protocol:

-

Dissolve rac-trans-2-(benzyloxy)cyclohexanol (30.0 g, 0.145 mol) in dichloromethane (DCM, 300 mL) and cool to 0 °C in an ice bath.

-

Add triethylamine (30.4 mL, 0.218 mol) to the solution.

-

Add methanesulfonyl chloride (MsCl, 13.5 mL, 0.174 mol) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 2 hours. Monitor completion by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution (150 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over Na₂SO₄, and concentrate in vacuo. The resulting crude mesylate is typically used in the next step without further purification.

-

Step 3: Synthesis of rac-cis-1-Azido-2-(benzyloxy)cyclohexane

-

Principle & Rationale: This is the key nitrogen introduction step. Sodium azide (NaN₃) acts as the nucleophile, displacing the mesylate group via an SN2 reaction. This reaction proceeds with a complete inversion of stereochemistry at the reaction center. Since the starting material is trans, the product will have a cis relationship between the azide and benzyloxy groups. This intermediate stereochemistry is temporary; the final reduction to the amine does not affect this center, while the other center retains its original configuration, ultimately leading to the desired trans amine product relative to the benzyloxy group.

-

Experimental Protocol:

-

Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 250 mL).

-

Add sodium azide (NaN₃, 28.3 g, 0.435 mol) to the solution.

-

Heat the mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and pour it into water (500 mL).

-

Extract the product with diethyl ether (3 x 200 mL).

-

Combine the organic layers, wash extensively with water to remove DMF, then with brine, dry over Na₂SO₄, and concentrate to yield the crude azide.

-

Step 4: Synthesis of rac-(1R,2R/1S,2S)-2-(Benzyloxy)cyclohexanamine

-

Principle & Rationale: The azide group is cleanly reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation. This reduction is highly selective and does not affect the benzyloxy group under controlled conditions.

-

Experimental Protocol:

-

Dissolve the crude azide in methanol (300 mL).

-

Carefully add 10% Palladium on Carbon (Pd/C, ~2.0 g, catalytic amount) to the solution.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude racemic amine, which can be purified by chromatography or proceed directly to resolution.

-

Step 5: Chiral Resolution using (+)-Tartaric Acid

-

Principle & Rationale: This step leverages the principle of diastereomer formation. The racemic amine (a mixture of R,R and S,S enantiomers) is reacted with a single enantiomer of a chiral acid, in this case, the naturally available (+)-(2R,3R)-tartaric acid. This creates a mixture of two diastereomeric salts: [(1R,2R)-amine • (+)-tartrate] and [(1S,2S)-amine • (+)-tartrate]. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[11]

-

Experimental Protocol:

-

Dissolve the racemic amine (e.g., 20.5 g, 0.1 mol) in methanol (200 mL) with gentle heating.

-

In a separate flask, dissolve (+)-tartaric acid (15.0 g, 0.1 mol) in methanol (150 mL), also with heating.

-

Slowly add the tartaric acid solution to the amine solution. A precipitate will begin to form.

-

Heat the combined mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally, let it stand at 4 °C overnight.

-

Collect the resulting crystals by vacuum filtration. These crystals will be enriched in one diastereomer (typically the less soluble one). The enantiomeric purity can be checked by converting a small sample back to the free amine and analyzing via chiral HPLC.

-

Recrystallize the solid from fresh methanol until a constant optical rotation is achieved, indicating high diastereomeric purity.

-

To recover the free amine, suspend the purified diastereomeric salt in water and add a 2M sodium hydroxide (NaOH) solution until the pH is >12.

-

Extract the liberated free (1R,2R)-amine with dichloromethane (3 x 100 mL).

-

Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure to yield the enantiomerically pure this compound.

-

Data Summary and Visualization

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity (ee%) |

| 1 | Cyclohexene Oxide | Benzyl Alcohol, NaH | rac-trans-2-(Benzyloxy)cyclohexanol | 75-85% | N/A |

| 2 | rac-trans-Alcohol | MsCl, Et₃N | rac-trans-Mesylate | >95% (crude) | N/A |

| 3 | rac-trans-Mesylate | NaN₃ | rac-cis-Azide | 80-90% (2 steps) | N/A |

| 4 | rac-cis-Azide | H₂, Pd/C | rac-Amine | >90% | N/A |

| 5 | rac-Amine | (+)-Tartaric Acid | (1R,2R)-Amine | 35-45% (from racemate) | >98% |

Mechanistic Visualization: SN2 Inversion

Caption: SN2 displacement of the mesylate by azide proceeds with inversion of configuration.

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclohexene Oxide: A potential sensitizer and irritant. Handle in a well-ventilated fume hood.

-

Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction. Filter under a blanket of nitrogen and handle the spent catalyst with care.

Conclusion

The synthesis of enantiomerically pure this compound from cyclohexene oxide is a robust and scalable process when executed with attention to mechanistic principles and experimental detail. The strategy outlined in this guide, which pairs a high-yielding racemic synthesis with a classical chiral resolution, provides a reliable pathway for obtaining this valuable chiral building block. The key to success lies in the stereocontrolled SN2 reactions that establish and maintain the required trans stereochemistry throughout the synthetic sequence. This guide serves as a comprehensive resource for researchers to confidently implement this synthesis in their laboratories.

References

- Smolecule. (n.d.). (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine.

- Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Pharmaceutica Analytica Acta, 8(4).

- Open Access Journals. (n.d.). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.

-

Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications, 41(10), 1444-1449. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Retrieved from [Link]

-

Chini, M., et al. (1991). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 5. Synthesis and reactions of some 2,3-epoxy-1-alkanol derivatives. The Journal of Organic Chemistry, 56(20), 5939-5942. Retrieved from [Link]

-

van der Heijden, H., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Chemistry – A European Journal, 27(20), 6249-6258. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesizing (1R,2R)-(-)-2-benzene methoxy cyclohexylamine.

-

ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P65750]. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexene oxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

-

National Institutes of Health. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Retrieved from [Link]

Sources

- 1. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]

- 2. rroij.com [rroij.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. (1R,2R)-trans2-ベンジルオキシシクロヘキシルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cyclohexene oxide - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tandfonline.com [tandfonline.com]

- 11. CN101293841A - Process for synthesizing (1R,2R)-(-)-2-benzene methoxy cyclohexylamine - Google Patents [patents.google.com]

physical and chemical properties of (1R,2R)-2-(Benzyloxy)cyclohexanamine

An In-depth Technical Guide to (1R,2R)-2-(Benzyloxy)cyclohexanamine

Introduction: A Keystone Chiral Auxiliary in Asymmetric Synthesis

This compound is a chiral amine featuring a rigid cyclohexyl backbone with a bulky benzyloxy group and a primary amine positioned in a specific, trans-stereochemical relationship. This precise three-dimensional arrangement is not accidental; it is the key to its function as a highly effective chiral auxiliary. In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds—particularly in drug development—is paramount, as different enantiomers of a molecule can have vastly different biological activities.

Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1][2] They function by creating a chiral environment around a reaction center, forcing the reaction to proceed with a strong preference for one stereoisomer over another. This compound excels in this role due to its conformational rigidity and the steric hindrance provided by the benzyloxy group, making it a valuable tool for researchers and synthetic chemists aiming to construct complex, stereodefined molecules.[] This guide provides a comprehensive overview of its properties, reactivity, and application, grounded in established chemical principles.

Compound Identification and Core Properties

Precise identification is critical for sourcing and regulatory compliance. The compound is most commonly identified by its CAS number.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | (1R,2R)-trans-2-Benzyloxycyclohexylamine, (1R)-trans-2-(Phenylmethoxy)cyclohexanamine, (1R,2R)-1-Amino-2-benzyloxycyclohexane | [5] |

| CAS Number | 216394-06-8 | [4][5] |

| Molecular Formula | C₁₃H₁₉NO | [4][5] |

| Molecular Weight | 205.30 g/mol | [5] |

| InChI Key | NTHNRYLIXJZHRZ-CHWSQXEVSA-N | [6] |

Physicochemical Data Summary

The physical properties of this compound are characteristic of a moderately sized organic amine. Quantitative data such as melting point can be lot-specific and should always be confirmed with the supplier's Certificate of Analysis (CoA).

| Property | Value | Source(s) |

| Appearance | Solid | |

| Optical Purity | Typically ≥98% enantiomeric excess (ee) | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. While specific peak values can vary slightly based on solvent and instrumentation, the expected spectral features provide a unique fingerprint for the molecule.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiplet signals between 7.2-7.4 ppm corresponding to the five protons of the phenyl ring. - Benzylic Protons: A singlet or AB quartet around 4.5 ppm for the -O-CH₂-Ph protons. - Cyclohexyl Protons: A series of complex multiplets between 1.0-3.5 ppm for the ten protons on the cyclohexane ring, including the two protons on carbons bearing the amine and benzyloxy groups. - Amine Protons: A broad singlet (typically 1.5-2.5 ppm) for the -NH₂ protons, which is D₂O exchangeable. |

| ¹³C NMR | - Aromatic Carbons: Signals in the 127-139 ppm region. - Benzylic Carbon: A signal around 70-75 ppm for the -O-C H₂-Ph carbon. - Cyclohexyl Carbons: Signals in the 20-60 ppm range for the aliphatic ring carbons, with the carbons attached to the nitrogen and oxygen appearing further downfield (approx. 50-85 ppm). |

| IR Spectroscopy | - N-H Stretch: A characteristic medium-intensity doublet around 3300-3400 cm⁻¹ for the primary amine. - C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹. - C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹. - C-O Stretch: A strong peak in the 1050-1150 cm⁻¹ region for the ether linkage. |

| Mass Spectrometry | - [M+H]⁺: The protonated molecular ion is expected at m/z 206.15. |

Chemical Properties and Reactivity

The utility of this compound is defined by the reactivity of its two primary functional groups: the nucleophilic primary amine and the benzyloxy ether, which serves as a bulky stereodirecting group and a protecting group for the underlying alcohol.

Role in Asymmetric Synthesis: The Chiral Auxiliary Workflow

The primary application of this compound is to serve as a chiral auxiliary.[7] This process involves a three-stage sequence: coupling, diastereoselective reaction, and cleavage. The bulky benzyloxy group, held in a fixed trans orientation relative to the reaction site, effectively shields one face of the molecule. This steric hindrance forces an incoming reagent to approach from the less hindered face, resulting in the preferential formation of one diastereomer.

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Key Chemical Transformations

-

Acylation/Amide Formation: The primary amine readily reacts with carboxylic acids (using coupling agents), acyl chlorides, or anhydrides to form stable chiral amides. This is the most common first step for attaching the auxiliary to a substrate.

-

Reductive Amination: The amine can be used in reductive amination reactions with aldehydes or ketones to form secondary amines.

-

Debenzylation (Cleavage): The benzyl group of the ether can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C).[8] This unmasks a hydroxyl group, which can be a crucial step in the synthesis of β-amino alcohols, important motifs in many pharmaceutical agents.[8] This cleavage is often the final step to release the desired product from the auxiliary.

Experimental Protocol: Diastereoselective Alkylation

The following protocol is a representative example of how this compound can be used to direct the alkylation of a carboxylic acid derivative.

Objective: To synthesize an α-alkylated carboxylic acid with high enantiomeric purity.

Workflow:

-

Step 1: Amide Formation (Coupling)

-

To a solution of a prochiral carboxylic acid (e.g., propanoic acid) in dichloromethane (DCM) at 0°C, add a coupling agent (e.g., 1.1 eq. of DCC or EDC).

-

Add this compound (1.0 eq.) and a catalyst (e.g., 0.1 eq. of DMAP).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS indicates complete formation of the amide.

-

Work up the reaction by filtering any solids and washing the organic phase with dilute acid, base, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

-

Causality: This step covalently links the substrate to the chiral auxiliary, creating a single chemical entity where the auxiliary's chiral environment can influence subsequent reactions.

-

-

Step 2: Enolate Formation and Alkylation (Diastereoselection)

-

Dissolve the purified amide in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere (N₂ or Ar).

-

Slowly add a strong, non-nucleophilic base (e.g., 1.1 eq. of LDA or LiHMDS) to deprotonate the α-carbon, forming the chiral lithium enolate.

-

After stirring for 1 hour at -78°C, add an electrophile (e.g., 1.2 eq. of benzyl bromide or methyl iodide).

-

Maintain the reaction at -78°C for 2-4 hours, then slowly warm to room temperature.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Causality: The lithium cation chelates to the amide oxygen and the ether oxygen of the auxiliary, creating a rigid, six-membered ring-like transition state. The bulky benzyloxycyclohexyl group blocks one face of the enolate, forcing the electrophile to attack from the opposite, less sterically hindered face, thereby creating the new stereocenter with high diastereoselectivity.

-

-

Step 3: Hydrolysis (Cleavage & Recovery)

-

Dissolve the alkylated amide in a mixture of THF and water.

-

Add a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH) and heat the mixture to reflux for 12-24 hours.

-

Cool the reaction mixture and separate the aqueous and organic layers.

-

Acidify the aqueous layer (if basic hydrolysis was used) to precipitate the enantiomerically enriched α-alkylated carboxylic acid.

-

Make the aqueous layer basic to recover the water-soluble chiral auxiliary hydrochloride salt, which can be neutralized and purified for reuse.

-

Causality: Harsh hydrolysis conditions are required to cleave the sterically hindered and electronically stable amide bond, releasing the final product and regenerating the valuable chiral auxiliary.

-

Safety and Handling

This compound requires careful handling in a laboratory setting. Users should always consult the Safety Data Sheet (SDS) provided by the supplier before use.

| Hazard Class | GHS Pictogram | H-Code | Precautionary Statement |

| Acute Toxicity, Oral (Cat. 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Irritation (Cat. 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation (Cat. 2) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| STOT SE (Cat. 3) | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Source for Hazard Information:

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated fume hood. For weighing or generating dust, a dust mask (e.g., N95) is recommended.

-

Skin and Body Protection: Lab coat.

Conclusion

This compound stands as a powerful and reliable chiral auxiliary in the chemist's toolkit. Its well-defined stereochemistry, conformational rigidity, and the predictable steric influence of its benzyloxy group enable high levels of diastereoselectivity in a range of carbon-carbon bond-forming reactions. While its primary use is in the context of asymmetric alkylations, its principles of operation can be extended to other transformations, such as aldol and Michael reactions. For researchers in drug discovery and natural product synthesis, mastering the application of auxiliaries like this one is a critical step toward the efficient and stereocontrolled synthesis of complex molecular targets.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

-

UCHEM. (n.d.). Chiral Auxiliaries. Retrieved from [Link]

-

PubChemLite. (n.d.). (1r,2r)-trans-2-benzyloxy-cyclohexylamine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. Retrieved from [Link]

-

MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. キラル補助剤 [sigmaaldrich.com]

- 4. This compound|lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - (1r,2r)-trans-2-benzyloxy-cyclohexylamine (C13H19NO) [pubchemlite.lcsb.uni.lu]

- 7. myuchem.com [myuchem.com]

- 8. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]

An In-Depth Technical Guide to (1R,2R)-(-)-2-Benzyloxycyclohexylamine (CAS No. 216394-06-8): A Key Chiral Building Block for the Atrial-Selective Antiarrhythmic Agent, Vernakalant

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and critical application of (1R,2R)-(-)-2-Benzyloxycyclohexylamine (CAS No. 216394-06-8). This chiral amine has garnered significant interest within the pharmaceutical industry as a pivotal starting material for the synthesis of Vernakalant (formerly known as RSD1235), a novel antiarrhythmic agent with relative atrial selectivity for the treatment of atrial fibrillation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis of Vernakalant and the methodologies to assess its unique electrophysiological profile.

Physicochemical Properties and Safety Data of (1R,2R)-(-)-2-Benzyloxycyclohexylamine

(1R,2R)-(-)-2-Benzyloxycyclohexylamine is a chiral compound recognized for its utility in asymmetric synthesis. Its stereochemistry is crucial for the selective synthesis of the desired enantiomer of the final active pharmaceutical ingredient.

Table 1: Physicochemical Properties of (1R,2R)-(-)-2-Benzyloxycyclohexylamine

| Property | Value |

| CAS Number | 216394-06-8 |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| Appearance | Solid |

| Boiling Point | 79-80 °C (0.08 torr)[1] |

| Storage Temperature | 2-8°C[2][3] |

| SMILES String | N[C@@H]1CCCC[C@H]1OCc2ccccc2[2][3] |

| InChI Key | NTHNRYLIXJZHRZ-CHWSQXEVSA-N[2][3] |

Safety and Handling:

(1R,2R)-(-)-2-Benzyloxycyclohexylamine is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn at all times.[2]

Table 2: GHS Hazard Information for (1R,2R)-(-)-2-Benzyloxycyclohexylamine [2][3]

| Hazard Class | Hazard Code |

| Acute Toxicity, Oral | H302 (Harmful if swallowed) |

| Skin Irritation | H315 (Causes skin irritation) |

| Eye Irritation | H319 (Causes serious eye irritation) |

| Specific Target Organ Toxicity - Single Exposure | H335 (May cause respiratory irritation) |

Application in the Asymmetric Synthesis of Vernakalant

The primary and most significant application of (1R,2R)-(-)-2-Benzyloxycyclohexylamine is as a chiral building block in the stereoselective synthesis of Vernakalant. Vernakalant is an antiarrhythmic drug that has demonstrated efficacy in the rapid conversion of recent-onset atrial fibrillation to sinus rhythm.[2] Its mechanism of action involves the blockade of multiple ion channels, with a degree of selectivity for those found in the atria.

Overview of the Synthetic Pathway

The synthesis of Vernakalant from (1R,2R)-(-)-2-Benzyloxycyclohexylamine involves a multi-step process. A generalized synthetic scheme is presented below, followed by a more detailed experimental protocol.

Caption: High-level overview of the synthetic route to Vernakalant.

Detailed Experimental Protocol for Vernakalant Synthesis

The following protocol is a representative synthesis based on established principles in organic chemistry and patent literature. Researchers should consult original patent documents for specific reaction conditions and purification techniques.

Step 1: Alkylation of (1R,2R)-(-)-2-Benzyloxycyclohexylamine

-

To a solution of (1R,2R)-(-)-2-Benzyloxycyclohexylamine (1.0 eq) in a suitable aprotic solvent such as isopropanol, add a chiral epoxide, for example, (R)-glycidyl butyrate (1.1 eq).

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate alkylated amine.

Step 2: Debenzylation to Form the Diol Intermediate

-

Dissolve the product from Step 1 in a suitable solvent, such as ethanol.

-

Add a palladium on carbon catalyst (10% w/w).

-

Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) for several hours.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected diol intermediate.

Step 3: Coupling with a Guaiacol Derivative

-

The diol intermediate is then coupled with a suitably activated guaiacol derivative. This can be achieved through various methods, such as a Mitsunobu reaction or by converting the diol to a leaving group followed by nucleophilic substitution with the phenoxide of the guaiacol derivative.

Vernakalant: Mechanism of Action and Biological Activity

Vernakalant's antiarrhythmic effect stems from its ability to block multiple cardiac ion channels, with a notable preference for channels that are more prominent in the atria compared to the ventricles. This atrial selectivity is a key feature that potentially reduces the risk of proarrhythmic side effects in the ventricles.[2]

Ion Channel Targets

Vernakalant's primary targets include:

-

Voltage-gated potassium channels:

-

hKv1.5 (IKur): This is a key target, as the ultra-rapid delayed rectifier potassium current (IKur) is predominantly expressed in the atria. Inhibition of IKur prolongs the atrial action potential duration and effective refractory period.

-

Kv4.2 and Kv4.3 (Ito): The transient outward potassium current is also blocked by Vernakalant.

-

hERG (IKr): Vernakalant exhibits a weaker blocking effect on the rapid delayed rectifier potassium current.[1][4]

-

-

Voltage-gated sodium channels (Nav1.5): Vernakalant demonstrates a frequency- and voltage-dependent block of the cardiac sodium channel, which becomes more pronounced at higher heart rates, a characteristic of atrial fibrillation.[1][4]

Table 3: Inhibitory Concentrations (IC₅₀) of Vernakalant on Key Cardiac Ion Channels

| Ion Channel | IC₅₀ (µM) |

| hKv1.5 (at 1 Hz) | 13[1][4] |

| Kv4.2 | 38[1][4] |

| Kv4.3 | 30[1][4] |

| hERG | 21[1][4] |

| Nav1.5 (at 1 Hz) | 43[1][4] |

| Nav1.5 (at 20 Hz) | 9[1][4] |

Signaling Pathway and Electrophysiological Effects

The multi-channel blocking properties of Vernakalant lead to a unique electrophysiological profile that is beneficial for the termination of atrial fibrillation.

Caption: Mechanism of action of Vernakalant in terminating atrial fibrillation.

Experimental Protocols for Assessing the Biological Activity of Vernakalant

To characterize the electrophysiological effects of Vernakalant and similar compounds, specific in vitro and in vivo models are employed.

In Vitro Electrophysiology: Patch-Clamp Assay

The whole-cell patch-clamp technique is the gold standard for studying the effects of a compound on specific ion channels.

Objective: To determine the inhibitory concentration (IC₅₀) of Vernakalant on hKv1.5 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Materials:

-

HEK293 cells stably expressing hKv1.5 channels

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH

-

Internal solution (in mM): 130 K-aspartate, 10 KCl, 5 Mg-ATP, 10 EGTA, 10 HEPES, pH 7.2 with KOH

-

Vernakalant stock solution (in DMSO) and serial dilutions in external solution

Procedure:

-

Culture HEK293-hKv1.5 cells to 60-80% confluency.

-

Prepare patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell gigaseal on a single cell.

-

Apply a voltage-clamp protocol to elicit IKur. A typical protocol would be to hold the cell at -80 mV and apply depolarizing steps to +40 mV for 200-500 ms, followed by a repolarizing step to -40 mV to measure the tail current.

-

Record baseline currents in the absence of the drug.

-

Perfuse the cell with increasing concentrations of Vernakalant, allowing for steady-state block to be achieved at each concentration (typically 2-5 minutes).

-

Record the current at each concentration.

-

Wash out the drug to observe the reversibility of the block.

-

Analyze the data by measuring the peak current amplitude at each concentration, normalizing it to the baseline current, and fitting the concentration-response data to the Hill equation to determine the IC₅₀.

In Vivo Model of Atrial Fibrillation

Animal models are crucial for assessing the antiarrhythmic efficacy of a compound in a more physiologically relevant setting.

Objective: To evaluate the efficacy of Vernakalant in terminating induced atrial fibrillation in a large animal model (e.g., canine or swine).

Procedure:

-

Anesthetize the animal and maintain a stable physiological state.

-

Introduce electrode catheters into the atria via vascular access for pacing and recording of intracardiac electrograms.

-

Induce sustained atrial fibrillation through rapid atrial pacing.

-

Once stable AF is established, administer a placebo or Vernakalant intravenously.

-

Continuously monitor the atrial electrogram to determine the time to conversion to sinus rhythm.

-

Record other hemodynamic parameters such as blood pressure and heart rate.

Conclusion

(1R,2R)-(-)-2-Benzyloxycyclohexylamine is a valuable chiral intermediate, the importance of which is underscored by its role in the synthesis of the atrial-selective antiarrhythmic drug, Vernakalant. A thorough understanding of its properties, its application in stereoselective synthesis, and the mechanism of action of the resulting therapeutic agent is essential for researchers in the field of cardiovascular drug discovery. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of Vernakalant and related compounds, facilitating further research and development in the quest for safer and more effective treatments for atrial fibrillation.

References

- Fedida, D., Orth, P. M., Chen, J. Y., et al. (2005). The mechanism of atrial antiarrhythmic action of RSD1235. Journal of Cardiovascular Electrophysiology, 16(11), 1227-1238.

- Roy, D., Rowe, B. H., Stiell, I. G., et al. (2004). A randomized, controlled trial of RSD1235, a novel anti-arrhythmic agent, in the treatment of recent onset atrial fibrillation. Journal of the American College of Cardiology, 44(12), 2355-2361.

Sources

- 1. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in in vivo screening for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological screening of anti arrhythmic drugs 3 | PPT [slideshare.net]

- 4. In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of (1R,2R)-2-(Benzyloxy)cyclohexanamine

This guide provides a comprehensive examination of the molecular structure of (1R,2R)-2-(Benzyloxy)cyclohexanamine, a chiral amine widely utilized as a building block and resolving agent in pharmaceutical and chemical synthesis.[1][2] Its efficacy in these roles is intrinsically linked to its well-defined three-dimensional architecture. We will dissect the stereochemical, conformational, and electronic features of this molecule, offering both theoretical understanding and practical methodologies for its characterization.

Defining the Stereochemistry: The (1R,2R) Configuration

The designation (1R,2R) defines the absolute configuration of the two stereocenters on the cyclohexane ring, located at carbon 1 (bearing the amine group) and carbon 2 (bearing the benzyloxy group). This assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[3][4]

Cahn-Ingold-Prelog (CIP) Priority Assignment:

The CIP system ranks the substituents attached to a chiral center based on atomic number.[5]

-

At C1 (the carbon bonded to the amino group):

-

-NH₂ (Amino group): The nitrogen atom has a higher atomic number than carbon.

-

-CH(OBn)- (Carbon 2): This carbon is bonded to an oxygen, a carbon, and a hydrogen.

-

-CH₂- (Carbon 6): This carbon is bonded to two hydrogens and a carbon.

-

-H (Hydrogen): The hydrogen atom has the lowest atomic number.

-

-

At C2 (the carbon bonded to the benzyloxy group):

-

-OCH₂Ph (Benzyloxy group): The oxygen atom has a higher atomic number than carbon.

-

-CH(NH₂)- (Carbon 1): This carbon is bonded to a nitrogen, a carbon, and a hydrogen.

-

-CH₂- (Carbon 3): This carbon is bonded to two hydrogens and a carbon.

-

-H (Hydrogen): The hydrogen atom has the lowest atomic number.

-

With the lowest priority group (-H) oriented away from the viewer, the sequence from priority 1 to 2 to 3 traces a clockwise path for both C1 and C2, leading to the (R) designation for each.[6] The trans relationship between the amino and benzyloxy groups is a direct consequence of this (1R,2R) configuration.[7]

Caption: CIP priority assignment for stereocenters C1 and C2.

Conformational Analysis: The Diequatorial Preference

The cyclohexane ring is not planar and predominantly adopts a stable chair conformation to minimize angular and torsional strain. For a 1,2-disubstituted cyclohexane like this compound, two chair conformations are possible, differing by a ring flip.

The thermodynamically most stable conformation is the one where the bulky substituents occupy the equatorial positions to avoid destabilizing 1,3-diaxial interactions. In this molecule, both the benzyloxy and amino groups are bulky. Therefore, the di-equatorial conformation is significantly favored at equilibrium.

Potential Influence of Hydrogen Bonding: Intramolecular hydrogen bonding between the amino group (donor) and the oxygen of the benzyloxy group (acceptor) could potentially stabilize the diaxial conformation. However, the energetic penalty of placing two large groups in axial positions generally outweighs the stabilizing effect of such an interaction in a nonpolar solvent. The di-equatorial conformer remains the major species.

Caption: Conformational equilibrium between diaxial and diequatorial forms.

Structural Elucidation: Experimental and Computational Protocols

A combination of spectroscopic, crystallographic, and computational methods is required for a full structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for determining the structure of the molecule in solution. The coupling constants (J-values) between adjacent protons are particularly diagnostic of their relative orientation (axial or equatorial).

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton and carbon signals, respectively.

Data Interpretation and Expected Observations

The key to confirming the di-equatorial conformation lies in the ¹H NMR spectrum, specifically the signals for the protons at C1 and C2.

-

H1 and H2 Protons: In the di-equatorial conformer, the protons on C1 and C2 are both axial. They will appear as broad multiplets or triplets of triplets due to large axial-axial couplings (J_ax-ax ≈ 8-12 Hz) with their neighboring axial protons and smaller axial-equatorial couplings.

-

Other Cyclohexane Protons: The remaining methylene protons on the ring will appear as complex, overlapping multiplets in the upfield region (~1.0-2.2 ppm).

-

Benzyloxy Group Protons: The methylene protons (-OCH₂Ph) will typically appear as a singlet or a pair of doublets (if diastereotopic) around 4.5-5.0 ppm.[8] The phenyl protons will show characteristic aromatic signals between 7.2 and 7.4 ppm.[9]

| Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key ¹H-¹H Couplings (Hz) |

| H1 (axial) | ~2.8 - 3.2 | ~55 - 60 | J_ax-ax with H2 and H6 protons (~8-12 Hz) |

| H2 (axial) | ~3.3 - 3.7 | ~80 - 85 | J_ax-ax with H1 and H3 protons (~8-12 Hz) |

| Cyclohexyl CH₂ | ~1.0 - 2.2 | ~20 - 35 | Complex multiplet structures |

| -OCH₂ Ph | ~4.5 - 5.0 | ~70 - 75 | N/A (singlet or AB quartet) |

| -C₆H₅ | ~7.2 - 7.4 | ~127 - 138 | Aromatic couplings |

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous, high-resolution information about the solid-state structure, including precise bond lengths, bond angles, and the absolute configuration.[10]

Experimental Workflow: X-ray Crystallography

-

Crystallization: Grow single crystals of the compound or a suitable salt derivative (e.g., hydrochloride) by slow evaporation from a solvent system. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.[10] Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[10] Solve the phase problem to generate an initial electron density map, from which the molecular structure is built and refined to match the experimental data. The final refined structure confirms the (1R,2R) configuration.[11]

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), complement experimental data by providing insights into the relative energies of different conformers and predicting spectroscopic properties.[12]

Caption: A typical DFT workflow for structural analysis.

Conclusion

The molecular structure of this compound is defined by its absolute (R,R) stereochemistry and a strong preference for a di-equatorial chair conformation. This specific three-dimensional arrangement is crucial for its function in asymmetric synthesis, where it acts as a chiral auxiliary to control the stereochemical outcome of reactions.[1] A multi-technique approach, combining NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for a complete and validated structural characterization, providing the foundational knowledge required for its effective application in drug development and chemical research.

References

-

ResearchGate. (n.d.). Statistical modelling of the amination reaction of cyclohexanol to produce cyclohexylamine over a commercial Ni-based catalyst. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Experimental and Computational Studies of Binary Mixtures of Isobutanol + Cyclohexylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). X Ray crystallography. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesizing (1R,2R)-(-)-2-benzene methoxy cyclohexylamine.

-

ResearchGate. (2014). Crystal structures of (RS)-N-[(1R,2S)-2-benzyloxy-1-(2,6-dimethylphenyl)propyl]-2-methylpropane-2-sulfinamide and (RS). Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanamine, N-(benzoyloxy)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. Retrieved from [Link]

-

Confident Chemistry. (2022). How to assign R and S configuration using the Cahn Ingold Prelog priority rules. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 7: Cahn-Ingold-Prelog R/S nomenclature. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray structure of (1R,2R)-1-cyclohexyl-1-phenyl 2-methylaminopropane hydrochloride 1e (ORTEP view). Retrieved from [Link]

Sources

- 1. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Cornerstone of Chiral Architectures: A Technical Guide to (1R,2R)-2-(Benzyloxy)cyclohexanamine

An In-depth Review for Chemical Researchers and Pharmaceutical Innovators

(1R,2R)-2-(Benzyloxy)cyclohexanamine, a chiral vicinal amino alcohol derivative, stands as a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone, adorned with a benzyloxy and an amino group in a defined trans-stereochemical arrangement, offers a unique combination of steric influence and functional handles. This guide provides a comprehensive technical overview of its synthesis, key properties, and diverse applications, empowering researchers to leverage its full potential in the design of complex chiral molecules and novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

This compound is a chiral compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol .[1] The defined (1R,2R) stereochemistry of the amine and benzyloxy substituents on the cyclohexane ring is crucial for its function in asymmetric synthesis. This specific spatial arrangement dictates its interaction with other chiral molecules and its ability to induce stereoselectivity in chemical reactions.

| Property | Value | Source |

| CAS Number | 216394-06-8 | [1] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| Appearance | Solid | [2] |

| Optical Purity | Enantiomeric excess: ≥98% (HPLC) | [2] |

| Storage Temperature | 2-8°C | [2] |

Enantioselective Synthesis: A Step-by-Step Approach

The most common and efficient synthesis of this compound commences with the commercially available chiral precursor, (1R,2R)-2-aminocyclohexanol. The synthetic strategy hinges on a three-step sequence: protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amine.[3]

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Step 1: Protection of the Amino Group

The primary amine in (1R,2R)-2-aminocyclohexanol is a potent nucleophile that can interfere with the subsequent O-benzylation step. Therefore, it is essential to protect it with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of introduction and mild removal conditions.[4]

Experimental Protocol:

-

Dissolve (1R,2R)-2-aminocyclohexanol in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

-

Add a base, typically sodium bicarbonate or triethylamine, to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-(1R,2R)-2-aminocyclohexanol.

Step 2: Benzylation of the Hydroxyl Group

With the amino group protected, the hydroxyl group can be selectively benzylated. The Williamson ether synthesis is a classic and effective method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with benzyl bromide.[5][6][7]

Experimental Protocol:

-

Dissolve N-Boc-(1R,2R)-2-aminocyclohexanol in an anhydrous aprotic solvent such as dimethylformamide (DMF) or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes to an hour to ensure complete formation of the alkoxide.

-

Slowly add benzyl bromide (BnBr) (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-(1R,2R)-2-(benzyloxy)cyclohexanamine.

Step 3: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to unveil the desired primary amine. This is typically achieved under acidic conditions.[4][8]

Experimental Protocol:

-

Dissolve N-Boc-(1R,2R)-2-(benzyloxy)cyclohexanamine in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.

Applications in Asymmetric Synthesis and Drug Discovery

The unique stereochemical and functional group arrangement of this compound makes it a valuable tool for synthetic chemists, particularly in the realms of asymmetric catalysis and the synthesis of biologically active molecules.

Chiral Auxiliary and Ligand in Asymmetric Catalysis

While direct applications of this compound as a catalyst are not extensively reported, its structural motif is closely related to chiral 1,2-diaminocyclohexane (DACH) derivatives, which are highly effective ligands in a wide range of asymmetric transformations. Derivatives of this compound can be synthesized to act as chiral ligands for metal-catalyzed reactions, where the benzyloxy group can modulate the steric and electronic properties of the catalytic complex. For instance, perfluoroalkyl-substituted diamines derived from (1R,2R)-diaminocyclohexane have been used as ligands in copper-catalyzed cyclopropanation reactions.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

Chiral β-amino alcohols are crucial structural motifs in a vast array of pharmaceuticals, including antiviral and antibiotic agents.[9][10] this compound serves as a valuable precursor to these important compounds. The benzyl group can be selectively removed via hydrogenolysis to yield the corresponding amino alcohol, which can then be further elaborated.

A notable example of the application of a derivative of this scaffold is in the synthesis of potent CCR2 antagonists. An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for these antagonists, has been reported, highlighting the utility of this class of compounds in drug discovery.[11][12][13]

Logical Relationship of Structure to Application:

Caption: Relationship between molecular structure and applications.

Conclusion

This compound is more than just a chiral molecule; it is a versatile platform for the construction of complex, stereochemically defined architectures. Its straightforward synthesis from a readily available precursor, combined with its unique structural features, makes it an invaluable asset for researchers in both academic and industrial settings. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for future innovations in asymmetric synthesis and drug development.

References

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesizing (1R,2R)-(-)-2-benzene methoxy cyclohexylamine.

-

J-GLOBAL. (2009). Enantioselective Synthesis of Benzyl (1S,2R,4R)-4-(tert-Butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate Using an Iodolactamization As the Key Step. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

-

FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

-

Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

-

PubMed. (2009, August 21). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Retrieved from [Link]

-

IdeaConnection. (n.d.). Synthesis of Beta-Amino Alcohols. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of physiologically potent beta-amino alcohols. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (1R,2R)-Diaminocyclohexane. Retrieved from [Link]

-

RTI International. (n.d.). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Retrieved from [Link]

-

PubMed. (2009, August 21). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 3. Chiral β-Amino Alcohol | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

- 9. ideaconnection.com [ideaconnection.com]

- 10. researchgate.net [researchgate.net]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. | RTI [rti.org]

- 13. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]

stereochemistry of (1R,2R)-2-(Benzyloxy)cyclohexanamine

An In-Depth Technical Guide to the Stereochemistry of (1R,2R)-2-(Benzyloxy)cyclohexanamine

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid stereochemical architecture, derived from the cyclohexane backbone, provides a valuable scaffold for the construction of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). This guide offers a comprehensive exploration of the stereochemical nuances of this compound, from the fundamental principles of its conformational behavior to its synthesis and application. Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to provide a definitive resource on the subject.

Foundational Stereochemistry: The 1,2-Disubstituted Cyclohexane Framework

The stereochemical identity of this compound is fundamentally dictated by its 1,2-disubstituted cyclohexane core. To fully appreciate the molecule's properties, one must first understand the conformational dynamics of this ring system.

Cyclohexane eschews a planar structure, adopting a strain-free "chair" conformation as its most stable form. In this conformation, the twelve hydrogen atoms are segregated into two distinct sets: six axial hydrogens, which are perpendicular to the ring's average plane, and six equatorial hydrogens, which lie roughly within the plane.[1] Through a process known as ring flipping, one chair conformer can interconvert into another, causing all axial bonds to become equatorial and vice versa.

When two substituents are introduced on adjacent carbons (a 1,2-disubstitution pattern), stereoisomerism arises. For this compound, the (1R,2R) designation defines a trans relationship between the amine and benzyloxy groups. This means they are on opposite sides of the cyclohexane ring.

The stability of the two possible chair conformers for a trans-1,2-disubstituted cyclohexane is not equal. One conformer will have both substituents in axial positions (diaxial), while the other will have both in equatorial positions (diequatorial).[2] The diequatorial conformation is overwhelmingly more stable due to the avoidance of steric clashes known as 1,3-diaxial interactions, which are significant destabilizing forces present in the diaxial form.[2][3]

Conformational Analysis of this compound

For this compound, the two chair conformers are the diequatorial (e,e) and the diaxial (a,a) forms.

-

Diequatorial (e,e) Conformer: Both the -NH₂ group and the -OCH₂Ph group occupy equatorial positions. This arrangement minimizes steric strain, making it the thermodynamically preferred conformation.

-

Diaxial (a,a) Conformer: Following a ring flip, both substituents would be forced into sterically demanding axial positions. This would introduce significant 1,3-diaxial interactions between the substituents and the axial hydrogens on the same side of the ring.

The energetic penalty for placing a substituent in an axial position is quantified by its "A-value." While specific A-values for the benzyloxy and amino groups can vary, it is a well-established principle that bulkier groups have a stronger preference for the equatorial position.[2] Given the size of the benzyloxy group, the equilibrium heavily favors the diequatorial conformer.

Table 1: Conformational Energy Comparison

| Conformer | Substituent Positions | Key Steric Interactions | Relative Stability |

| A | (1e, 2e) | Gauche interaction between substituents | Highly Favored |

| B | (1a, 2a) | Multiple 1,3-diaxial interactions | Highly Disfavored |

The logical relationship for predicting conformational preference is straightforward.

Caption: Conformational stability logic for substituted cyclohexanes.

Stereoselective Synthesis Pathway

The synthesis of enantiomerically pure this compound is a non-trivial task that requires precise control over stereochemistry. Asymmetric synthesis strategies are essential.[4] A common and effective approach involves the enantioselective ring-opening of an epoxide derived from cyclohexene.

Caption: Asymmetric synthesis workflow for the target molecule.

Protocol: Asymmetric Epoxide Ring-Opening

This protocol is a representative, self-validating methodology for achieving the desired stereoisomer.

-

Epoxidation: Cyclohexene is treated with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to form racemic cyclohexene oxide. The reaction is monitored by TLC until the starting material is consumed.

-

Enantioselective Ring-Opening: The racemic epoxide undergoes a kinetic resolution and ring-opening reaction. Using a chiral catalyst system (e.g., a Jacobsen-type catalyst) in the presence of benzyl alcohol as the nucleophile, one enantiomer of the epoxide reacts preferentially to yield enantiomerically enriched (1R,2R)-2-(benzyloxy)cyclohexanol. The unreacted epoxide enantiomer can be separated chromatographically.

-

Functional Group Interconversion: The hydroxyl group of the resulting amino alcohol is converted into a better leaving group, typically by mesylation or tosylation.

-

Nucleophilic Substitution: The activated alcohol is then displaced with an azide source (e.g., sodium azide) in an Sₙ2 reaction. This step proceeds with inversion of configuration at the reaction center (C-1), yielding (1S,2R)-2-azido-1-(benzyloxy)cyclohexane.

-

Reduction: The azide is reduced to the primary amine using a standard method such as catalytic hydrogenation (H₂ over Pd/C) or treatment with lithium aluminum hydride (LiAlH₄). This final step affords the target molecule, this compound, with the desired absolute and relative stereochemistry.[5]

Spectroscopic and Crystallographic Characterization

Confirming the stereochemistry of the final product is critical. A combination of NMR spectroscopy and X-ray crystallography provides unambiguous proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans). In the case of this compound, the protons on the carbons bearing the substituents (H1 and H2) will have a large coupling constant (J-value).

-

Diaxial Protons: In the preferred diequatorial conformer, the H1 and H2 protons are both in axial positions. The dihedral angle between two adjacent axial protons is approximately 180°, which results in a large coupling constant, typically in the range of 8-12 Hz.

-

Axial-Equatorial or Diequatorial Protons: Smaller coupling constants (typically 2-5 Hz) would be expected for cis isomers, where the proton relationship would be axial-equatorial or equatorial-axial.

The observation of a large trans-diaxial coupling between H1 and H2 in the ¹H NMR spectrum is strong evidence for the trans configuration and the diequatorial conformation.[6][7]

X-Ray Crystallography